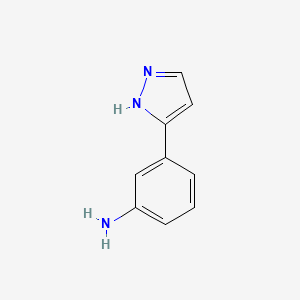

3-(1H-pyrazol-3-yl)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(1H-pyrazol-5-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-8-3-1-2-7(6-8)9-4-5-11-12-9/h1-6H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXPNWQIDNWGAEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370710 | |

| Record name | 3-(1H-pyrazol-3-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89260-46-8 | |

| Record name | 3-(1H-Pyrazol-3-yl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89260-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1H-pyrazol-3-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1H-Pyrazol-3-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Value of a Privileged Scaffold

An In-Depth Technical Guide to 3-(1H-Pyrazol-3-yl)aniline: Properties, Synthesis, and Applications in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are often referred to as "privileged structures" due to their ability to interact with diverse biological targets. The this compound scaffold is a quintessential example of such a structure. It elegantly combines two critical pharmacophores: the pyrazole ring, a versatile five-membered heterocycle known for its hydrogen bonding capabilities and metabolic stability, and the aniline moiety, a primary aromatic amine that serves as a crucial synthetic handle and a key interaction point for many protein targets.

This guide, prepared from the perspective of a senior application scientist, provides an in-depth exploration of this compound. We will move beyond a simple recitation of facts to explain the causality behind its properties and the strategic choices made in its synthesis and application. This document is intended for researchers, scientists, and drug development professionals who seek to leverage this potent building block in their discovery programs.

Section 1: Physicochemical and Spectroscopic Properties

A thorough understanding of a molecule's fundamental properties is the bedrock of its successful application. These characteristics dictate its behavior in both chemical reactions and biological systems.

Core Chemical Identity

This compound exists in a state of tautomeric equilibrium, where the proton on the pyrazole nitrogen can reside on either nitrogen atom. The 3-substituted and 5-substituted isomers are the same molecule due to this tautomerism, though it is commonly named as this compound or 3-(1H-pyrazol-5-yl)aniline.[1] For the purpose of this guide, we will use the former.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-(1H-Pyrazol-5-yl)aniline, 3-(3-Pyrazolyl)aniline | [1] |

| CAS Number | 89260-46-8 | [1] |

| Molecular Formula | C₉H₉N₃ | [1] |

| Molecular Weight | 159.19 g/mol | [1] |

| Canonical SMILES | C1=CC(=CC(=C1)N)C2=CC=NN2 | [1] |

Physical Properties

The physical properties of a compound influence its handling, formulation, and pharmacokinetic profile.

| Property | Value / Description | Source / Rationale |

| Appearance | Expected to be a crystalline solid at room temperature. | Based on related pyrazole and aniline derivatives. |

| Melting Point | Not explicitly reported in readily available literature. | Requires experimental determination. |

| Solubility | Expected to have moderate solubility in polar organic solvents (e.g., DMSO, DMF, Methanol) and limited solubility in water and nonpolar solvents. | The presence of both aromatic rings and hydrogen-bonding groups (amine, pyrazole N-H) supports this profile. |

| XLogP3 (Computed) | 1.2 | [1] |

Spectroscopic Profile: The Molecular "Fingerprint"

Spectroscopic analysis is non-negotiable for verifying the identity and purity of a synthesized compound. The expected spectral features for this compound are as follows:

-

¹H NMR Spectroscopy: The proton NMR spectrum is the primary tool for structural confirmation.

-

Aromatic Region (δ 6.5-8.0 ppm): Expect complex multiplets corresponding to the four protons on the aniline ring and the two C-H protons on the pyrazole ring. The substitution pattern on the aniline ring will lead to distinct splitting patterns.

-

Amine Protons (-NH₂): A broad singlet, typically in the δ 3.5-5.0 ppm range, which will disappear upon D₂O exchange. This is a classic confirmatory test for labile protons.

-

Pyrazole N-H Proton: A very broad singlet, often further downfield (δ 10-13 ppm), which will also disappear upon D₂O exchange. Its broadness is due to quadrupole broadening and exchange.

-

-

¹³C NMR Spectroscopy: This technique confirms the carbon framework. Nine distinct signals are expected, corresponding to the nine carbon atoms in the molecule, with shifts reflecting their electronic environment (e.g., aromatic C-H vs. C-N).

-

FT-IR Spectroscopy: Infrared spectroscopy provides definitive evidence of key functional groups.

-

N-H Stretching: Two sharp-to-medium peaks around 3300-3500 cm⁻¹ are characteristic of the primary amine (-NH₂) symmetric and asymmetric stretches.[2] A broader absorption in the same region corresponds to the pyrazole N-H stretch.

-

C=C and C=N Stretching: Multiple sharp peaks in the 1450-1650 cm⁻¹ region are indicative of the aromatic rings and the pyrazole C=N bond.

-

Aromatic C-H Bending: Strong absorptions below 900 cm⁻¹ confirm the substitution pattern on the benzene ring.

-

-

Mass Spectrometry: This confirms the molecular weight. The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) at m/z 159 or 160, respectively.

Section 2: Synthesis and Purification

The synthesis of this compound can be approached from several angles. The choice of route depends on starting material availability, scalability, and desired purity.

Retrosynthetic Analysis & Strategic Considerations

A retrosynthetic approach reveals two primary strategies for constructing the target molecule. The choice between them is a strategic one, balancing the complexity of the pyrazole synthesis against the challenges of a late-stage functional group transformation.

Caption: Retrosynthetic analysis of this compound.

Strategy A (Late-Stage Reduction) is often preferred. It involves synthesizing the more stable 3-(3-nitrophenyl)-1H-pyrazole first and then reducing the nitro group in the final step. This avoids exposing the reactive aniline group to the conditions of pyrazole synthesis. A similar protocol has been successfully used for the para-isomer.[3]

Recommended Synthetic Protocol (via Strategy A)

This protocol is a self-validating system. Successful formation of the intermediate in Step 1, confirmed by spectroscopy, is a prerequisite for proceeding to Step 2.

Step 1: Synthesis of 3-(3-Nitrophenyl)-1H-pyrazole

-

Reagents & Setup: To a round-bottom flask equipped with a reflux condenser, add 3'-nitroacetophenone (1.0 eq) and ethanol (5-10 mL per gram of acetophenone).

-

Reaction Initiation: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) to the solution.

-

Heating: Heat the mixture to reflux for 2-4 hours. The progress can be monitored by TLC, observing the consumption of the starting acetophenone.

-

Intermediate Work-up: After cooling to room temperature, remove the solvent under reduced pressure. The resulting crude enaminone is typically used directly in the next step without further purification.

-

Cyclization: Dissolve the crude intermediate in glacial acetic acid (5-10 mL per gram of original acetophenone). Add hydrazine hydrate (1.1 eq) dropwise while keeping the temperature below 30°C with an ice bath.

-

Final Reflux: After the addition is complete, heat the mixture to reflux for 4-6 hours.

-

Isolation: Cool the reaction mixture and pour it into ice water. The resulting precipitate is collected by vacuum filtration, washed with water until the filtrate is neutral, and dried.

-

Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Step 2: Reduction to this compound

-

Reagents & Setup: In a flask suitable for hydrogenation, suspend 3-(3-nitrophenyl)-1H-pyrazole (1.0 eq) in methanol or ethanol (15-20 mL per gram).

-

Catalyst Addition: Carefully add Palladium on carbon (10% Pd/C, 5-10% w/w) to the suspension.

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with nitrogen, then introduce hydrogen gas (typically via a balloon or at 50 psi on a Parr shaker).

-

Reaction: Stir the mixture vigorously at room temperature for 6-12 hours or until hydrogen uptake ceases. Monitor the reaction by TLC.

-

Catalyst Removal: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Caution: Pd/C is flammable when dry and should be handled while wet.

-

Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.

-

Purification: The final product, this compound, can be purified by column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) or recrystallization to achieve high purity.

Synthetic Workflow Diagram

Caption: Step-by-step workflow for the synthesis of this compound.

Section 3: Chemical Reactivity and Applications in Medicinal Chemistry

The synthetic utility of this compound stems from its dual reactivity. The aniline nitrogen is a potent nucleophile, while the pyrazole ring offers sites for N-alkylation and serves as a robust hydrogen bond donor/acceptor.

Key Transformations and Derivative Synthesis

This molecule is a gateway to vast chemical libraries. The primary reaction vectors are modifications at the aniline amine and the pyrazole nitrogen. These transformations are foundational in fragment-based drug design and lead optimization.

-

Reactions at the Aniline Moiety: The -NH₂ group is a versatile handle for forming amides, ureas, sulfonamides, and for participating in condensation reactions to build more complex heterocyclic systems, such as pyrazolo[3,4-b]quinolines.[4]

-

Reactions at the Pyrazole Moiety: The pyrazole N-H is acidic and can be deprotonated and subsequently alkylated or arylated. This modification is critical for tuning solubility, modulating metabolic stability, and exploring interactions within a protein's binding pocket. Regioselectivity (alkylation at N1 vs. N2) can be an issue, often yielding a mixture of isomers that may require chromatographic separation.

Logical Flow of Derivative Synthesis

Caption: Common synthetic pathways originating from the core scaffold.

Role in Drug Discovery

The pyrazole-aniline motif is a cornerstone in modern drug discovery, particularly in the development of kinase inhibitors. The pyrazole N-H and one of the ring nitrogens often form a bidentate hydrogen bond interaction with the "hinge" region of the kinase ATP-binding site, a critical anchoring point for many inhibitors. The aniline portion typically points out towards the solvent-exposed region, providing a vector for adding substituents that can enhance potency and selectivity.[5][6] Derivatives have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][7]

Section 4: Safety and Handling

Scientific integrity demands a commitment to safety. Proper handling of this compound is essential to mitigate risks.

Hazard Identification

Based on aggregated GHS data, this compound and its close isomers are classified with the following hazards:[1][8][9]

| Hazard Class | GHS Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |

Handling and Storage Protocols

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles when handling the compound.

-

Ventilation: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Handling: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water. Wash hands thoroughly after handling.[10]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.[11]

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations for hazardous waste.

Conclusion

This compound is far more than a simple chemical reagent; it is a strategic asset in the pursuit of novel therapeutics. Its combination of a robust, interactive pyrazole core and a synthetically versatile aniline handle provides an ideal platform for generating diverse chemical libraries. A comprehensive understanding of its physicochemical properties, a reliable synthetic strategy, and a firm grasp of its reactivity and safety profile are essential for any researcher aiming to unlock its full potential in drug discovery and development.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link][1]

-

Beilstein Journal of Organic Chemistry. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Retrieved January 11, 2026, from [Link][12]

-

PubChem. (n.d.). 3-(1H-pyrazol-1-yl)aniline. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link][8]

-

National Institutes of Health (NIH). (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Retrieved January 11, 2026, from [Link][5]

-

MDPI. (2021). Synthesis, and Molecular Structure Investigations of a New s-Triazine Derivatives Incorporating Pyrazole/Piperidine/Aniline Moieties. Retrieved January 11, 2026, from [Link]

-

ResearchGate. (2021). Catalyst-free synthesis of pyrazole-aniline linked coumarin derivatives and their antimicrobial evaluation. Retrieved January 11, 2026, from [Link][6]

-

SciSpace. (2012). Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. Retrieved January 11, 2026, from [Link][13]

-

PrepChem.com. (n.d.). Synthesis of 3-(4-aminophenyl)-pyrazole. Retrieved January 11, 2026, from [Link][3]

-

PubChem. (n.d.). 4-(1H-pyrazol-3-yl)aniline. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link][9]

-

MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved January 11, 2026, from [Link][14]

-

MDPI. (2019). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Retrieved January 11, 2026, from [Link][4]

-

ResearchGate. (2012). Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. Retrieved January 11, 2026, from [Link][7]

-

YouTube. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. Retrieved January 11, 2026, from [Link][2]

Sources

- 1. This compound | C9H9N3 | CID 2735398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. prepchem.com [prepchem.com]

- 4. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research [mdpi.com]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 3-(1H-pyrazol-1-yl)aniline | C9H9N3 | CID 21669713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-(1H-pyrazol-3-yl)aniline | C9H9N3 | CID 2735399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 12. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]

- 13. scispace.com [scispace.com]

- 14. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to 3-(1H-pyrazol-3-yl)aniline (CAS: 89260-46-8): A Privileged Scaffold for Kinase Inhibitor Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 3-(1H-pyrazol-3-yl)aniline, a heterocyclic amine that has emerged as a critical building block in modern medicinal chemistry. Possessing the dual functionalities of an aromatic amine and a pyrazole ring, this compound serves as a versatile scaffold, particularly in the design and synthesis of potent and selective kinase inhibitors. This document will detail the chemical properties, synthesis, and characterization of this compound. Furthermore, it will provide expert insights into its primary application as a foundational core in the development of targeted therapeutics, offering detailed protocols and exploring the biological signaling pathways these derivative compounds modulate.

Introduction: The Pyrazole-Aniline Scaffold in Medicinal Chemistry

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is considered a "privileged scaffold" in drug discovery, appearing in numerous approved drugs and clinical candidates.[1] The pyrazole ring is a bioisostere for various functional groups and can engage in crucial hydrogen bonding interactions with protein targets. When coupled with an aniline moiety, as in this compound, the resulting structure offers a unique combination of a hydrogen bond donor/acceptor system (pyrazole) and a versatile handle for further chemical modification (aniline).

This unique topology makes this compound an ideal starting point for the synthesis of kinase inhibitors. The pyrazole can act as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region, a common anchoring point for Type I and Type II inhibitors. The aniline group, projecting out of the ATP-binding pocket, provides a vector for introducing substituents that can enhance potency, selectivity, and pharmacokinetic properties. This guide will serve as a comprehensive resource for researchers looking to leverage this powerful chemical entity.

Physicochemical and Safety Profile

A thorough understanding of the fundamental properties and safety considerations is paramount for the effective and safe utilization of any chemical reagent in a research setting.

Chemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 89260-46-8 | [2][3] |

| Molecular Formula | C₉H₉N₃ | [2][3] |

| Molecular Weight | 159.19 g/mol | [2][3] |

| IUPAC Name | This compound | [2] |

| Appearance | Off-white to yellow or brown solid | Supplier Data |

| Solubility | Soluble in DMSO, Methanol, and other polar organic solvents | Supplier Data |

| XLogP3 | 1.2 | [2][3] |

| Hydrogen Bond Donor Count | 2 | [2][3] |

| Hydrogen Bond Acceptor Count | 2 | [2][3] |

Safety and Handling

While specific toxicological data for this compound is limited, it should be handled with the standard precautions for laboratory chemicals.

-

Hazard Identification : May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[4]

-

Personal Protective Equipment (PPE) : Wear protective gloves, protective clothing, and eye/face protection.

-

Handling : Handle in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.

-

Storage : Store in a tightly closed container in a cool, dry place.

-

Incompatible Materials : Strong oxidizing agents.

Researchers should always consult the latest Safety Data Sheet (SDS) from their supplier before handling this compound.

Synthesis and Characterization

The synthesis of this compound can be achieved through a reliable two-step sequence involving the formation of a pyrazole ring followed by the reduction of a nitro group. This approach provides a clear and scalable path to the desired product.

Synthetic Workflow

The overall synthetic strategy is depicted below. The process begins with the cyclization of a substituted chalcone with hydrazine to form the pyrazole ring, followed by the chemical reduction of the nitro group to the target aniline.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

PART 1: Synthesis of 3-(3-Nitrophenyl)-1H-pyrazole (Intermediate)

This protocol is adapted from established methods for pyrazole synthesis from chalcone precursors.[5]

-

Chalcone Formation (Claisen-Schmidt Condensation):

-

To a stirred solution of 3-nitroacetophenone (1.0 eq) and benzaldehyde (1.0 eq) in ethanol, add an aqueous solution of sodium hydroxide (2.0 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC until the starting materials are consumed.

-

Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone product, (E)-3-(3-nitrophenyl)-1-phenylprop-2-en-1-one.

-

Filter the solid, wash with water until neutral, and dry. Recrystallize from ethanol if necessary.

-

-

Pyrazole Cyclization:

-

To a solution of the chalcone (1.0 eq) in a suitable solvent such as formic acid or ethanol, add hydrazine hydrate (2.0 eq) dropwise.[5]

-

Reflux the reaction mixture for 12-24 hours, monitoring by TLC.[5]

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

The precipitated solid, 3-(3-nitrophenyl)-1H-pyrazole, is collected by filtration, washed with water, and dried.

-

PART 2: Synthesis of this compound (Final Product)

This step involves the standard reduction of an aromatic nitro group.

-

Reduction using Tin(II) Chloride:

-

Suspend 3-(3-nitrophenyl)-1H-pyrazole (1.0 eq) in ethanol.

-

Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) in concentrated hydrochloric acid portion-wise, controlling any exotherm with an ice bath.

-

Heat the mixture to reflux for 2-4 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and carefully basify with a concentrated aqueous solution of sodium hydroxide until the pH is >10, which will precipitate tin salts.

-

Extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

-

Alternative Reduction using Catalytic Hydrogenation:

-

Dissolve 3-(3-nitrophenyl)-1H-pyrazole (1.0 eq) in methanol or ethyl acetate.

-

Add palladium on carbon (10% w/w, 0.05-0.10 eq) to the solution.

-

Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield this compound. This method often yields a cleaner product requiring minimal further purification.

-

Analytical Characterization

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show characteristic signals for both the aniline and pyrazole rings.

-

Aniline Protons : A complex multiplet pattern in the aromatic region (approx. δ 6.5-7.5 ppm) corresponding to the four protons on the aniline ring.

-

Pyrazole Protons : Two distinct signals for the pyrazole ring protons. The C4-H proton will likely appear as a triplet or doublet of doublets around δ 6.3-6.7 ppm, and the C5-H proton will be further downfield.

-

Amine and Pyrazole N-H : Broad singlets for the -NH₂ and pyrazole N-H protons, which are exchangeable with D₂O. Their chemical shifts can vary depending on solvent and concentration.

-

-

¹³C NMR Spectroscopy : The carbon NMR spectrum will display nine distinct signals.

-

Aniline Carbons : Six signals in the aromatic region (approx. δ 110-150 ppm). The carbon bearing the amino group (C-NH₂) will be significantly upfield compared to the others.

-

Pyrazole Carbons : Three signals corresponding to the pyrazole ring carbons (approx. δ 100-145 ppm).

-

-

Mass Spectrometry :

-

Electrospray Ionization (ESI-MS) : In positive ion mode, the spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 160.09.

-

Applications in Drug Development: A Scaffold for Kinase Inhibitors

The primary and most significant application of this compound is as a foundational scaffold for the synthesis of kinase inhibitors. Its structure is adept at targeting the ATP-binding site of various kinases implicated in cancer and inflammatory diseases.

General Binding Mode

The pyrazole-aniline core typically orients itself within the kinase active site to maximize favorable interactions.

Caption: General binding mode of a pyrazole-aniline inhibitor.

The pyrazole's two nitrogen atoms act as both hydrogen bond donors and acceptors, forming critical interactions with the backbone amide groups of the kinase hinge region. The aniline ring then serves as a platform for synthetic elaboration, allowing chemists to introduce various R-groups that can extend into solvent-exposed regions or other pockets to confer potency and selectivity against specific kinases.

Case Study: Synthesis of a JNK Inhibitor

The c-Jun N-terminal kinases (JNKs) are key regulators of cellular responses to stress and are implicated in neurodegenerative diseases and inflammation.[5] The aminopyrazole scaffold has been successfully employed to develop potent JNK inhibitors. The synthesis of a representative JNK inhibitor, analogous to reported compounds like SR-3306, demonstrates the utility of this compound.[6][7]

Workflow for JNK Inhibitor Synthesis:

Caption: Synthetic workflow for a JNK inhibitor.

Exemplary Protocol (Amide Coupling and Urea Formation): [7]

-

Amide Coupling:

-

To a solution of this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF), add 3-bromobenzoic acid (1.0 eq).

-

Add coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and hydroxybenzotriazole (HOBt) (1.2 eq), followed by a base like N,N-diisopropylethylamine (DIEA) (2.0 eq).

-

Stir the reaction at room temperature for 12-24 hours.

-

Upon completion, perform an aqueous workup, extract the product with an organic solvent, dry, and purify by chromatography to yield the amide intermediate.

-

-

Urea Formation:

-

Dissolve the amide intermediate (1.0 eq) in an anhydrous solvent like DCM.

-

Add the desired isocyanate (e.g., cyclopentyl isocyanate) (1.1 eq) and stir at room temperature.[7]

-

Monitor the reaction by TLC. Upon completion, the solvent can be removed, and the resulting product purified by recrystallization or chromatography to yield the final urea-containing JNK inhibitor.

-

This modular synthesis allows for the rapid generation of a library of analogues by varying both the acid chloride/carboxylic acid and the isocyanate, enabling extensive Structure-Activity Relationship (SAR) studies.[7]

Targeted Signaling Pathways

Derivatives of this compound have been developed to target several critical signaling pathways involved in disease.

A. JNK Signaling Pathway:

JNKs are activated by cellular stress and inflammatory cytokines. Once activated, they phosphorylate transcription factors like c-Jun, leading to changes in gene expression that can promote apoptosis or inflammation. JNK inhibitors derived from the pyrazole-aniline scaffold block this phosphorylation event.

Caption: Inhibition of the JNK signaling pathway.

B. FLT3 Signaling Pathway:

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for hematopoietic cell development. Mutations, particularly internal tandem duplications (FLT3-ITD), lead to constitutive activation of the kinase, driving the proliferation of leukemic cells in Acute Myeloid Leukemia (AML).[6][8] Pyrazole-aniline based inhibitors can block the ATP-binding site of mutated FLT3, inhibiting its autophosphorylation and downstream signaling through pathways like STAT5, MAPK, and AKT.[8]

Caption: Inhibition of the FLT3 signaling pathway in AML.

Conclusion

This compound is a molecule of significant strategic value for researchers in drug discovery. Its robust and modular synthesis, combined with its proven effectiveness as a hinge-binding scaffold for kinase inhibitors, makes it an indispensable tool. The insights provided in this guide—from detailed synthetic protocols and characterization data to the mechanistic basis of its application in targeting critical disease pathways—are intended to empower scientists to fully exploit the potential of this versatile chemical entity. As the quest for more selective and potent targeted therapies continues, the pyrazole-aniline core, and specifically this compound, is poised to remain at the forefront of innovative kinase inhibitor design.

References

-

Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (URL: [Link])

-

Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry. (URL: [Link])

-

This compound | C9H9N3 | CID 2735398 - PubChem. (URL: [Link])

-

Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Journal of Medicinal Chemistry. (URL: [Link])

-

Small Molecule c-jun-N-Terminal Kinase Inhibitors Protect Dopaminergic Neurons in a Model of Parkinson's Disease. ACS Chemical Neuroscience. (URL: [Link])

-

This compound | C9H9N3 | CID 2735398 - PubChem. (URL: [Link])

-

3-(1H-pyrazol-1-yl)aniline | C9H9N3 | CID 21669713 - PubChem. (URL: [Link])

-

This compound | C9H9N3 | CID 2735398 - PubChem. (URL: [Link])

-

Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. (URL: [Link])

-

5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. Molbank. (URL: [Link])

-

Signaling in AML FLT3-ITD. Like most receptor tyrosine kinases, FLT3 is... - ResearchGate. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. greenpharmacy.info [greenpharmacy.info]

- 3. This compound | C9H9N3 | CID 2735398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. wisdomlib.org [wisdomlib.org]

- 5. mdpi.com [mdpi.com]

- 6. Small Molecule c-jun-N-Terminal Kinase Inhibitors Protect Dopaminergic Neurons in a Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. Novel Tryptanthrin Derivatives with Selectivity as c–Jun N–Terminal Kinase (JNK) 3 Inhibitors [mdpi.com]

physical properties of 3-(1H-pyrazol-3-yl)aniline

An In-Depth Technical Guide to the Physicochemical Characterization of 3-(1H-pyrazol-3-yl)aniline

Abstract

This compound is a pivotal heterocyclic amine building block in modern medicinal chemistry, most notably as a key intermediate in the synthesis of targeted oncology agents such as the VEGFR inhibitor Axitinib. Accurate and comprehensive characterization of its physical properties is a non-negotiable prerequisite for its effective use in drug discovery, process development, and manufacturing. This guide provides a framework for the systematic evaluation of this compound, moving beyond predicted data to establish robust, experimentally-derived physicochemical profiles. It is intended for researchers, analytical scientists, and drug development professionals who require a practical, in-depth understanding of how to characterize this and similar key intermediates.

Compound Identity and Molecular Structure

The foundational step in any physicochemical analysis is the unambiguous confirmation of the compound's identity and structure.

-

IUPAC Name: this compound[1]

-

Alternate Names: 3-(1H-pyrazol-3-yl)benzenamine, m-(5-pyrazolyl)aniline[1]

-

CAS Number: 89260-46-8[1]

-

Molecular Formula: C₉H₉N₃[1]

-

Chemical Structure:

Summary of Computed Physicochemical Properties

While experimental data is paramount, computational models provide a valuable preliminary assessment. The following table summarizes key properties predicted by established algorithms. It must be emphasized that these values are estimations and require experimental verification.

| Property | Predicted Value | Source |

| Molecular Weight | 159.19 g/mol | PubChem[1] |

| Density | 1.238 g/cm³ | ChemSrc[3] |

| Boiling Point | 442.3 °C at 760 mmHg | ChemSrc[3] |

| XLogP3 | 1.2 | PubChem[1] |

| Monoisotopic Mass | 159.079647300 Da | PubChem[1] |

Workflow for Comprehensive Physicochemical Characterization

A rigorous characterization workflow is essential to build a complete and reliable data package for a key pharmaceutical intermediate. This workflow ensures that identity, purity, and key physical properties are determined with high confidence.

Caption: High-level workflow for the physicochemical characterization.

Experimental Protocols for Core Properties

This section details the methodologies for determining the essential .

Melting Point and Thermal Behavior by Differential Scanning Calorimetry (DSC)

Expertise & Experience: DSC is superior to traditional melting point apparatus as it provides not only the melting onset and peak but also quantitative data on the heat of fusion (enthalpy) and can reveal thermal events like polymorphism, decomposition, or desolvation. This information is critical for assessing material stability and purity.

Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a Tzero aluminum pan. Crimp the pan with a hermetic lid to prevent sublimation. Prepare an empty, hermetically sealed pan as a reference.

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to a temperature sufficiently above the expected melt (e.g., 250 °C) at a rate of 10 °C/min.

-

Use a nitrogen purge gas at a flow rate of 50 mL/min to maintain an inert atmosphere.

-

-

Data Analysis:

-

Determine the onset temperature of the melting endotherm, which is reported as the melting point.

-

Integrate the peak area to calculate the heat of fusion (ΔHfus) in J/g.

-

Observe the baseline for any other thermal events. A broad melt or a secondary, smaller peak before the main melt can indicate the presence of impurities.

-

Aqueous Solubility Profile

Expertise & Experience: As many drug candidates are developed for oral administration, understanding aqueous solubility as a function of pH is fundamental. For an aniline-containing compound, the basicity of the amino group and the acidic nature of the pyrazole N-H proton mean that solubility will be highly dependent on pH. A shake-flask method using HPLC for quantification is the gold standard for thermodynamic solubility.

Caption: Experimental workflow for pH-dependent solubility determination.

Protocol:

-

Buffer Preparation: Prepare a series of biocompatible buffers covering a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, 7.4, 9.0).

-

Sample Preparation: Add an excess amount of solid this compound to vials containing each buffer (e.g., 10 mg in 1 mL). The solid should be visibly present to ensure saturation.

-

Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Sample Collection & Processing: After equilibration, check that solid is still present. Filter the slurry through a 0.22 µm syringe filter (use filters with low drug binding, such as PVDF) to obtain a clear saturated solution.

-

Quantification:

-

Develop a validated HPLC-UV method capable of accurately quantifying the compound.

-

Prepare a calibration curve using stock solutions of known concentrations.

-

Dilute the filtered samples as necessary to fall within the linear range of the calibration curve and analyze by HPLC.

-

-

Data Analysis: Calculate the concentration in each buffer using the calibration curve. Plot solubility (in mg/mL or µg/mL) as a function of final measured pH.

Spectroscopic Characterization

Expertise & Experience: A full suite of spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) provides an orthogonal, undeniable confirmation of the molecular structure. For NMR, selecting the appropriate solvent (e.g., DMSO-d₆) is crucial, as the acidic N-H protons on both the pyrazole and aniline moieties will be observable, which might be lost via exchange in other solvents like D₂O.

Protocols:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve ~10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Acquire a ¹H NMR spectrum. Expect to see distinct signals for the aromatic protons on both the phenyl and pyrazole rings, as well as exchangeable peaks for the -NH₂ and pyrazole -NH protons.

-

Acquire a ¹³C NMR spectrum. Expect nine distinct carbon signals corresponding to the molecular structure.

-

Perform 2D NMR experiments (e.g., COSY, HSQC) as needed to assign all proton and carbon signals unambiguously.

-

-

Mass Spectrometry (MS):

-

Prepare a dilute solution of the compound (~1 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infuse the solution into an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

-

Acquire a full scan mass spectrum in positive ion mode.

-

The primary observed ion should correspond to the protonated molecule [M+H]⁺. Verify that the measured accurate mass is within 5 ppm of the theoretical calculated mass for C₉H₁₀N₃⁺.

-

Conclusion

The physicochemical properties of this compound dictate its behavior in synthetic reactions, formulation processes, and ultimately, its potential role in active pharmaceutical ingredients. Relying solely on predicted data is insufficient for the rigorous demands of drug development. The experimental workflows detailed in this guide—from identity confirmation and purity assessment to the determination of thermal behavior and solubility—provide a robust framework for generating a comprehensive and reliable data package. This empirical data is indispensable for informed decision-making in medicinal chemistry, process scale-up, and formulation design.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-(1H-pyrazol-1-yl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemSrc. (2023, August 25). This compound. Retrieved from [Link]

Sources

An In-depth Technical Guide to 3-(1H-pyrazol-3-yl)aniline: A Privileged Scaffold in Medicinal Chemistry

For Immediate Release

This technical guide provides a comprehensive overview of 3-(1H-pyrazol-3-yl)aniline, a key building block in modern drug discovery. Addressed to researchers, scientists, and professionals in drug development, this document details the molecule's structural and physicochemical properties, synthesis, and its significant role as a privileged scaffold in the design of novel therapeutics.

Core Molecular Attributes of this compound

This compound is a bicyclic aromatic compound featuring a pyrazole ring linked to an aniline moiety at the 3-position. This unique arrangement of a hydrogen bond donor and acceptor-rich pyrazole ring coupled with the versatile aniline functional group underpins its utility in medicinal chemistry.

Molecular Structure and Weight

The fundamental characteristics of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₉N₃ | PubChem[1] |

| Molecular Weight | 159.19 g/mol | PubChem[1] |

| Monoisotopic Mass | 159.079647300 Da | PubChem[1] |

| IUPAC Name | This compound | PubChem |

| Canonical SMILES | C1=CC(=CC(=C1)N)C2=CC=NN2 | PubChem[1] |

| InChI Key | SXPNWQIDNWGAEB-UHFFFAOYSA-N | PubChem[1] |

Below is a two-dimensional representation of the molecular structure of this compound.

Caption: 2D structure of this compound.

Synthesis and Characterization

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the condensation of a substituted acetophenone with an appropriate hydrazine, followed by cyclization to form the pyrazole core.

Exemplary Synthetic Protocol

A generalized, multi-step synthesis is outlined below. This protocol is a composite of established synthetic strategies for pyrazole-containing compounds and serves as a foundational methodology.

Step 1: Synthesis of 3-acetyl-1-nitrobenzene

-

To a cooled solution of 3-nitroacetophenone in a suitable solvent (e.g., acetic acid), add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining a low temperature.

-

After the addition is complete, allow the reaction to stir at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

-

Pour the reaction mixture over ice and extract the product with an organic solvent.

-

Wash the organic layer with a saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Step 2: Synthesis of 3-(1H-pyrazol-3-yl)-1-nitrobenzene

-

Dissolve the 3-acetyl-1-nitrobenzene in a suitable solvent (e.g., ethanol or acetic acid).

-

Add hydrazine hydrate and heat the mixture to reflux.

-

Monitor the reaction by TLC. Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired pyrazole intermediate.

Step 3: Reduction to this compound

-

Dissolve the 3-(1H-pyrazol-3-yl)-1-nitrobenzene in a suitable solvent (e.g., ethanol or methanol).

-

Add a reducing agent, such as palladium on carbon (Pd/C), and subject the mixture to a hydrogen atmosphere.

-

Alternatively, chemical reduction can be performed using reagents like tin(II) chloride in hydrochloric acid.

-

After the reaction is complete, filter the catalyst (if applicable) and neutralize the solution.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate to yield this compound.

Caption: Generalized synthesis workflow for this compound.

Spectroscopic Characterization

The structural integrity and purity of synthesized this compound are typically confirmed using standard spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will exhibit characteristic signals for the aromatic protons of both the aniline and pyrazole rings, as well as the amine and pyrazole N-H protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct peaks corresponding to the nine carbon atoms in the molecule.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak [M+H]⁺ expected at m/z 160.0869.[2]

Applications in Drug Discovery and Medicinal Chemistry

The pyrazole moiety is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[3] this compound, in particular, serves as a versatile starting material for the synthesis of a diverse array of bioactive molecules.

Kinase Inhibitors

The aniline group of this compound is a common starting point for the synthesis of kinase inhibitors. The amino group can be readily derivatized to form amides, ureas, and other functionalities that can interact with the hinge region of protein kinases. The pyrazole ring can engage in hydrogen bonding interactions within the ATP-binding pocket. Numerous pyrazole-containing compounds have been developed as potent inhibitors of various kinases implicated in cancer and inflammatory diseases.[4][5]

Antimicrobial Agents

Aniline-derived pyrazole compounds have demonstrated significant potential as antibacterial agents, with some showing selective activity against drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[3] The structural features of this compound provide a framework for the design of novel antibiotics that can overcome existing resistance mechanisms.

Other Therapeutic Areas

The versatility of the this compound scaffold extends to other therapeutic areas, including the development of agents for treating:

-

Inflammatory Diseases: As inhibitors of key inflammatory mediators.[5]

-

Viral Infections: With some pyrazole derivatives showing activity against viruses like HIV.[3]

-

Cardiovascular Disorders: By targeting enzymes such as soluble guanylate cyclase.[3]

The continued exploration of this scaffold is expected to yield novel drug candidates with improved efficacy and safety profiles.

Conclusion

This compound is a molecule of significant interest to the pharmaceutical and life sciences industries. Its straightforward synthesis, coupled with the favorable medicinal chemistry properties of its constituent pyrazole and aniline rings, establishes it as a valuable building block for the creation of new and effective therapeutics. This guide has provided a foundational understanding of its molecular structure, synthesis, and broad applicability in drug discovery, underscoring its status as a privileged scaffold in the field.

References

-

PubChem. this compound. Available at: [Link]

-

PubChemLite. this compound (C9H9N3). Available at: [Link]

-

Bhardwaj, V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link]

-

Bhat, M. A., et al. (2023). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. Available at: [Link]

-

Li, Y., et al. (2025). Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Journal of Medicinal Chemistry. Available at: [Link]

Sources

- 1. This compound | C9H9N3 | CID 2735398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C9H9N3) [pubchemlite.lcsb.uni.lu]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 3-(1H-pyrazol-3-yl)aniline

Abstract

This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the characterization of 3-(1H-pyrazol-3-yl)aniline. As a pivotal heterocyclic building block in medicinal chemistry and materials science, unambiguous structural confirmation of this molecule is paramount.[1][2] This document moves beyond a simple recitation of data, offering a field-proven rationale for spectral interpretation, detailed experimental protocols, and a self-validating framework for researchers. The content herein is designed to empower scientists in drug development and chemical research to confidently synthesize, identify, and utilize this compound.

Introduction: The Structural and Chemical Landscape

This compound, with the molecular formula C₉H₉N₃, is a bifunctional molecule featuring a nucleophilic aniline moiety and a versatile pyrazole ring.[3][4] This unique combination of aromatic and heterocyclic systems imparts a distinct electronic and structural profile, making it a valuable synthon for creating complex molecular architectures. Accurate characterization is the bedrock of its application; therefore, a multi-technique spectroscopic approach is not just recommended, but essential.

This guide will dissect the predicted spectroscopic signature of the molecule, providing a robust reference for experimental validation. The numbering convention used for NMR assignments is presented in the structure below.

Caption: Structure of this compound with IUPAC numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are required for complete structural elucidation.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum is predicted to show distinct signals for the aniline and pyrazole ring protons, as well as the amine and pyrazole N-H protons. The electronic interplay between the electron-donating amino group and the pyrazole ring dictates the precise chemical shifts.

Rationale for Predictions:

-

Aniline Protons (H2, H4, H5, H6): These protons will appear in the aromatic region (δ 6.5-8.0 ppm). The amino group at C3 exerts an ortho- and para-directing effect, shielding these positions and shifting them upfield relative to benzene (δ 7.34 ppm). H2 and H4 will be ortho to the amino group, while H6 is ortho to the pyrazole substituent. H5 is meta to both. This will result in a complex multiplet pattern.

-

Pyrazole Protons (H8, H9): These protons are on an electron-deficient aromatic ring, causing them to be deshielded and appear downfield. H9, adjacent to the imine-like nitrogen (N11), is expected to be further downfield than H8. They will exhibit a characteristic doublet coupling (³JHH ≈ 2-3 Hz).

-

N-H Protons (NH₂ and NH): The amine (NH₂) and pyrazole (NH) protons are exchangeable and often appear as broad singlets. Their chemical shifts are highly dependent on solvent and concentration. The pyrazole NH is typically found further downfield due to its acidic nature.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

| Assigned Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale / Notes |

|---|---|---|---|---|

| H9 | ~7.8 - 8.0 | d | ~2.5 | Adjacent to N11 on pyrazole ring. |

| H2 | ~7.3 - 7.5 | m | - | Ortho to -NH₂ and meta to pyrazole. |

| H4 | ~7.2 - 7.3 | t | ~7.8 | Triplet from coupling to H5 and H6. |

| H6 | ~7.0 - 7.1 | m | - | Ortho to pyrazole, complex coupling. |

| H5 | ~6.7 - 6.8 | d | ~7.6 | Ortho to pyrazole, meta to -NH₂. |

| H8 | ~6.6 - 6.7 | d | ~2.5 | Coupled to H9 on pyrazole ring. |

| NH₂ (12) | ~5.0 - 5.5 | br s | - | Broad, exchangeable amine protons. |

| NH (10) | ~12.5 - 13.0 | br s | - | Broad, exchangeable, acidic pyrazole proton. |

Carbon-¹³ (¹³C) NMR Analysis

The ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts are primarily influenced by the electronegativity of adjacent atoms and the overall electronic density.

Rationale for Predictions:

-

Pyrazole Carbons (C7, C8, C9): The carbon attached to the aniline ring (C7) is expected to be the most downfield of the pyrazole carbons. C9, adjacent to two nitrogen atoms, will also be significantly downfield.

-

Aniline Carbons (C1-C6): The carbon bearing the amino group (C3) will be shielded and appear around δ 148-150 ppm. The carbon attached to the pyrazole ring (C1) will be deshielded. The remaining carbons will fall into the typical aromatic range of δ 110-130 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

| Assigned Carbon | Predicted δ (ppm) | Rationale / Notes |

|---|---|---|

| C7 | ~150 - 152 | Pyrazole carbon attached to the aniline ring. |

| C3 | ~148 - 149 | Aniline carbon attached to the -NH₂ group. |

| C9 | ~138 - 140 | Pyrazole carbon between two nitrogens. |

| C1 | ~132 - 134 | Aniline carbon attached to the pyrazole ring. |

| C4 | ~129 - 130 | Aniline methine carbon. |

| C2 | ~118 - 120 | Aniline methine carbon. |

| C6 | ~115 - 117 | Aniline methine carbon. |

| C5 | ~112 - 114 | Aniline methine carbon. |

| C8 | ~105 - 107 | Pyrazole methine carbon. |

Experimental Protocol: NMR Data Acquisition

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. The spectrum of this compound is expected to be dominated by absorptions from the N-H and C-H stretching vibrations, as well as aromatic ring stretches.

Rationale for Predictions:

-

N-H Stretches: The aniline moiety will exhibit two distinct bands for the symmetric and asymmetric N-H stretches, typically in the 3300-3500 cm⁻¹ region. The pyrazole N-H stretch is broader and appears at a slightly lower wavenumber.

-

C-H Aromatic Stretches: These sharp, medium-intensity bands will appear just above 3000 cm⁻¹.

-

C=C and C=N Stretches: The aromatic ring "breathing" modes and the pyrazole C=N stretch will produce a series of sharp bands in the 1450-1650 cm⁻¹ fingerprint region. The intense band around 1620 cm⁻¹ is particularly characteristic of the aniline N-H scissoring vibration.[5]

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| 3450 - 3350 | Medium, Sharp (doublet) | Asymmetric & Symmetric Stretch | Aniline N-H |

| 3200 - 3300 | Medium, Broad | N-H Stretch | Pyrazole N-H |

| 3100 - 3000 | Medium, Sharp | C-H Stretch | Aromatic C-H |

| 1630 - 1600 | Strong | N-H Scissoring / C=C Stretch | Aniline / Aromatic |

| 1580 - 1450 | Medium-Strong (multiple) | C=C and C=N Stretch | Aromatic / Pyrazole Rings |

| 850 - 750 | Strong | C-H Out-of-plane Bending | Substituted Benzene |

Experimental Protocol: ATR-FTIR Spectroscopy

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the center of the ATR crystal.

-

Apply Pressure: Lower the pressure arm to ensure firm and even contact between the sample and the crystal. Consistent pressure is key for reproducibility.

-

Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to achieve a high signal-to-noise ratio.

-

Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and offers valuable structural information through the analysis of fragmentation patterns. The compound has a monoisotopic mass of 159.0796 Da.[3][4]

Predicted Mass Spectrum and Fragmentation

Under soft ionization techniques like Electrospray Ionization (ESI), the primary observed species will be the protonated molecule, [M+H]⁺, at m/z 160.0869.[4] Other adducts such as [M+Na]⁺ (m/z 182.0689) may also be observed.[4]

Under harsher conditions like Electron Ionization (EI), a distinct molecular ion (M⁺) at m/z 159 would be expected, along with characteristic fragment ions. A plausible fragmentation pathway involves the initial loss of stable molecules like HCN from the pyrazole ring.

Caption: A plausible fragmentation pathway for this compound under EI-MS.

Table 4: Predicted High-Resolution MS Data (ESI+)

| Ion Species | Calculated m/z | Rationale |

|---|---|---|

| [M+H]⁺ | 160.08693 | Protonated molecule (base peak) |

| [M+Na]⁺ | 182.06887 | Sodium adduct |

| [2M+H]⁺ | 319.16668 | Protonated dimer |

Experimental Protocol: HRMS (ESI-TOF) Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid (0.1%) can be added to promote protonation for positive ion mode.

-

Instrument Calibration: Calibrate the Time-of-Flight (TOF) mass analyzer using a known calibration standard to ensure high mass accuracy.

-

Direct Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Source Parameter Optimization: Optimize ESI source parameters, including capillary voltage, nebulizer gas pressure, and drying gas temperature, to achieve a stable and intense signal for the ion of interest ([M+H]⁺).

-

Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500) for a sufficient duration to obtain a high-quality averaged spectrum.

Conclusion

The structural identity of this compound can be unequivocally confirmed through a synergistic application of NMR, IR, and MS techniques. The ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (amine, pyrazole N-H, aromatic rings), and high-resolution mass spectrometry validates the elemental composition and molecular weight. This guide provides the predicted data, interpretive logic, and standardized protocols necessary for researchers to confidently verify the structure and purity of this important chemical entity, ensuring the integrity of their subsequent research and development efforts.

References

- Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Inform

- This compound | C9H9N3 | CID 2735398. PubChem.

- Synthesis and Characterization of Some Novel Oxazine, Thiazine and Pyrazol Deriv

- A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds. Benchchem.

- Chem 117 Reference Spectra Spring 2011. Google Search.

- 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012).

- 3-(1h-pyrazol-1-yl)aniline (C9H9N3). PubChemLite.

- 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. MDPI.

- 3-(1H-pyrazol-1-yl)aniline | C9H9N3 | CID 21669713. PubChem.

- This compound (C9H9N3). PubChemLite.

- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv

- 1 H and 13 C NMR correlations between the calculated and experimental d

- NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Synthesis and biological evaluation of 3-(1H-indol-3-yl)

- Synthesis, characterization and biological evaluation of some novel carboxamide deriv

Sources

- 1. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. This compound | C9H9N3 | CID 2735398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C9H9N3) [pubchemlite.lcsb.uni.lu]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis and Characterization of 3-(1H-pyrazol-3-yl)aniline: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and applications of 3-(1H-pyrazol-3-yl)aniline, a pivotal heterocyclic building block in contemporary medicinal chemistry. The pyrazole moiety is a privileged scaffold, appearing in a multitude of approved pharmaceuticals, and the aniline functional group offers a versatile handle for further chemical modifications.[1][2] This document will delve into the strategic considerations for its synthesis, provide a detailed experimental protocol, and outline a comprehensive characterization workflow. Furthermore, it will explore the significance of this molecule as a key intermediate in the development of targeted therapies, particularly kinase inhibitors.

Introduction: The Significance of the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern drug design.[2] Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a wide array of therapeutic agents. Pyrazole-containing drugs have demonstrated efficacy across a broad spectrum of diseases, including cancer, inflammation, and infectious diseases.[3] Notable examples of blockbuster drugs featuring this scaffold include the anti-inflammatory celecoxib, the erectile dysfunction medication sildenafil, and a host of targeted cancer therapies such as ibrutinib and ruxolitinib.[1][2]

The compound this compound, with its strategic placement of an amino group on a phenyl ring attached to the pyrazole core, represents a particularly valuable synthon for medicinal chemists. The aniline moiety serves as a key point for diversification, allowing for the introduction of various pharmacophoric groups through well-established chemical transformations. This has positioned this compound as a crucial intermediate in the synthesis of complex drug molecules, most notably in the development of kinase inhibitors.[4][5] Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers and inflammatory disorders. The ability of the this compound scaffold to be elaborated into potent and selective kinase inhibitors underscores its importance in the pursuit of next-generation therapeutics.[4][5][6]

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of this compound can be approached through several strategic disconnections. A logical retrosynthetic analysis points towards two primary strategies: formation of the pyrazole ring onto a pre-functionalized aniline precursor, or a late-stage introduction of the amino group to a pre-formed phenylpyrazole.

Caption: Retrosynthetic strategies for this compound.

Strategy A, involving the construction of the pyrazole ring from an appropriately substituted aniline derivative, is often the more convergent and widely employed approach. This typically involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine source.[4] A particularly effective starting material for this strategy is 3-aminoacetophenone.[7]

Detailed Experimental Protocol: Synthesis of this compound

This section provides a detailed, step-by-step protocol for the synthesis of this compound, adapted from established literature procedures. The chosen method involves a two-step sequence starting from 3-aminoacetophenone.

Synthesis Workflow

Caption: Two-step synthesis of this compound.

Step 1: Synthesis of 3-(Dimethylamino)-1-(3-aminophenyl)prop-2-en-1-one

Rationale: This step involves a Claisen-Schmidt-type condensation to form the enaminone intermediate, which is a key precursor for the subsequent pyrazole ring formation. Dimethylformamide dimethyl acetal (DMF-DMA) serves as a convenient one-carbon electrophile and also provides the dimethylamino group.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 3-Aminoacetophenone | 135.17 | 10.0 g | 74.0 mmol |

| Dimethylformamide dimethyl acetal (DMF-DMA) | 119.16 | 26.5 g | 222.0 mmol |

| Toluene | - | 100 mL | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-aminoacetophenone (10.0 g, 74.0 mmol) and toluene (100 mL).

-

Stir the mixture to dissolve the starting material.

-

Add dimethylformamide dimethyl acetal (26.5 g, 222.0 mmol) to the solution.

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired enaminone as a crystalline solid.

Step 2: Synthesis of this compound

Rationale: This is the key cyclization step where the enaminone intermediate reacts with hydrazine to form the pyrazole ring. The reaction proceeds via a nucleophilic attack of the hydrazine on the carbonyl group, followed by an intramolecular condensation and elimination of dimethylamine and water.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 3-(Dimethylamino)-1-(3-aminophenyl)prop-2-en-1-one | 190.24 | 10.0 g | 52.6 mmol |

| Hydrazine hydrate (80%) | 50.06 | 4.0 g | 64.0 mmol |

| Ethanol | - | 100 mL | - |

Procedure:

-

In a 250 mL round-bottom flask, dissolve the enaminone intermediate (10.0 g, 52.6 mmol) in ethanol (100 mL).

-

To this solution, add hydrazine hydrate (80%, 4.0 g, 64.0 mmol) dropwise at room temperature with stirring.

-

After the addition is complete, heat the reaction mixture to reflux for 6 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield this compound as a solid.

Comprehensive Characterization

Thorough characterization of the synthesized this compound is essential to confirm its identity, purity, and structure. The following techniques are routinely employed.

Physical Properties

| Property | Value |

| Molecular Formula | C₉H₉N₃ |

| Molecular Weight | 159.19 g/mol |

| Appearance | Off-white to light brown solid |

| Melting Point | Varies depending on purity |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound.

Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.8 (broad s) | br s | 1H | Pyrazole N-H |

| ~7.6 (d) | d | 1H | Pyrazole C5-H |

| ~7.1 (t) | t | 1H | Aniline C5-H |

| ~6.9 (s) | s | 1H | Aniline C2-H |

| ~6.8 (d) | d | 1H | Aniline C6-H |

| ~6.6 (d) | d | 1H | Aniline C4-H |

| ~6.5 (d) | d | 1H | Pyrazole C4-H |

| ~5.2 (s) | s | 2H | Aniline -NH₂ |

Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration.

Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~150.0 | Pyrazole C3 |

| ~148.8 | Aniline C1 |

| ~134.5 | Aniline C3 |

| ~129.5 | Aniline C5 |

| ~129.0 | Pyrazole C5 |

| ~116.0 | Aniline C6 |

| ~113.0 | Aniline C2 |

| ~112.5 | Aniline C4 |

| ~101.5 | Pyrazole C4 |

Note: Assignments are based on predictive models and literature data for similar structures.

Table 3: FT-IR and Mass Spectrometry Data

| Technique | Key Peaks/Values | Interpretation |

| FT-IR (KBr, cm⁻¹) | ~3400-3200 (N-H stretching), ~1620 (N-H bending), ~1590 (C=C stretching) | Presence of amine and aromatic functionalities |

| Mass Spectrometry (ESI+) | m/z = 160.08 [M+H]⁺ | Confirms the molecular weight of the compound |

Applications in Drug Development: A Key Intermediate for Kinase Inhibitors

The this compound scaffold is a highly sought-after building block in the synthesis of kinase inhibitors. Its utility is exemplified in the development of analogues of Nilotinib, a second-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[1][8][9][10] The core structure of Nilotinib features a central pyrimidine ring linking a trifluoromethyl-imidazole substituted aniline and a methyl-benzamide moiety. The this compound can serve as a versatile replacement for the aniline portion of Nilotinib, allowing for the exploration of new chemical space and the development of novel kinase inhibitors with potentially improved efficacy, selectivity, or pharmacokinetic properties.

Caption: General scheme for the utilization of this compound in the synthesis of kinase inhibitors.

The synthetic utility of this compound extends beyond Nilotinib analogues. Its structure is amenable to a variety of coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, which are cornerstones of modern pharmaceutical process chemistry. This allows for the efficient construction of diverse libraries of compounds for high-throughput screening and lead optimization in drug discovery programs targeting a wide range of kinases.

Conclusion

This compound is a molecule of significant strategic importance in the field of medicinal chemistry. Its synthesis, achievable through robust and scalable chemical routes, provides access to a versatile building block for the construction of complex bioactive molecules. The comprehensive characterization of this compound is crucial for ensuring its quality and suitability for downstream applications. As the demand for novel and effective targeted therapies continues to grow, the role of key intermediates like this compound in accelerating the drug discovery and development process will undoubtedly become even more prominent. This guide serves as a valuable resource for researchers and scientists working at the forefront of pharmaceutical innovation.

References

- Pyrazoles: An Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. (Link not available)

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 2022. [Link]

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PubMed, 2022. [Link]

-

Synthesis of 3-phenyl-1H-pyrazole derivatives. Atlantis Press, 2017. [Link]

- Synthesis of new derivatives of 1-(3-Aminophenyl)-4-benzoyl-5-phenyl-1H-pyrazole-3-carboxylic acid.

-

A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Preprints.org, 2023. [Link]

- 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. (Link not available)

-

Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. PubMed, 2018. [Link]

- 2-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)aniline.

- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 2021. (Link not available)

- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles.

- Supplementary Information Highly efficient nitrobenzene and alkyl/aryl azide reduction in stainless steel jars without catalyst addition. The Royal Society of Chemistry. (Link not available)

- This compound (C9H9N3). PubChemLite. (Link not available)

-

This compound. Chemsrc.com. [Link]

-

This compound. PubChem. [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. Future Science, 2023. [Link]